molecular formula C14H22N2O B1476836 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline CAS No. 2097990-85-5

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline

Cat. No.: B1476836
CAS No.: 2097990-85-5
M. Wt: 234.34 g/mol
InChI Key: QJTDEJVOJMCUIS-UHFFFAOYSA-N
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Description

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Properties

IUPAC Name

2-[4-(ethoxymethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-11-12-7-9-16(10-8-12)14-6-4-3-5-13(14)15/h3-6,12H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTDEJVOJMCUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline typically involves the reaction of 4-(Ethoxymethyl)piperidine with aniline under specific conditions. The reaction may be catalyzed by acids or bases, and the choice of solvent can influence the yield and purity of the product. Industrial production methods often involve multi-step processes that include the protection and deprotection of functional groups, purification steps, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Medicinal Chemistry

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential therapeutic effects against various diseases, including cancer and bacterial infections. The compound's ability to modulate biological pathways makes it a candidate for drug development.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that piperidine derivatives possess antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections.
  • Neuropharmacological Effects : The compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could enhance cholinergic neurotransmission and improve cognitive function.

Chemical Reactions

The compound can undergo several chemical transformations, enhancing its utility in synthetic chemistry:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Capable of undergoing reduction reactions to yield reduced derivatives.
  • Substitution and Cyclization : Participates in nucleophilic substitution reactions and can form more complex heterocyclic structures under specific conditions.

Case Study 1: Antimicrobial Activity

A study exploring the antimicrobial properties of piperidine derivatives found that compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. This suggests potential for development into new antibiotics.

Case Study 2: Neuropharmacological Research

Research investigating the neuropharmacological effects of similar piperidine compounds revealed their potential as inhibitors of AChE. This activity suggests that these compounds could be further explored for their therapeutic benefits in treating Alzheimer's disease and other cognitive disorders.

Mechanism of Action

The mechanism of action of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can be compared with other piperidine derivatives, such as:

    2-(4-Methylpiperidin-1-yl)aniline: Similar structure but with a methyl group instead of an ethoxymethyl group.

    2-(4-(Methoxymethyl)piperidin-1-yl)aniline: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    2-(4-(Hydroxymethyl)piperidin-1-yl)aniline: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.

Biological Activity

The compound 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline is a piperidine derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N2O
  • Molecular Weight : 218.29 g/mol

This compound features a piperidine ring, which is known for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of neurotransmitter systems and exhibit effects on cellular signaling pathways.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that similar piperidine compounds exhibited activity against various bacterial strains, suggesting a potential application in treating infections .

Neuropharmacological Effects

Piperidine derivatives have been investigated for their neuropharmacological effects. For instance, compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function.

Anticancer Potential

The anticancer properties of piperidine derivatives are being explored extensively. Some studies have reported that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines. For example, compounds targeting specific kinases involved in cancer progression have shown promising results in vitro .

Case Study 1: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of related piperidine compounds in animal models of Alzheimer's disease. These compounds demonstrated significant reductions in amyloid-beta plaque formation and improved cognitive performance in behavioral tests . This suggests that this compound may also exert similar beneficial effects.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 32 µg/mL against S. aureus
NeuropharmacologicalAChE inhibition; cognitive enhancement
AnticancerCytotoxicity against cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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